4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 887405-39-2

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1626515
CAS Number: 887405-39-2
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Dipolar Cycloaddition Reaction/Cope Elimination Sequence: This method was employed for synthesizing chiral 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists [].
  • Multi-step synthesis: Starting from 2,3‐Dihydrospiro[1H‐4‐ and 5‐azabenzimidazole‐2,1′ ‐cyclohexane], a multi-step synthesis was used to obtain Flupirtine, an analgesic drug containing a substituted diaminopyridine derived from an imidazo[4,5-c]pyridine intermediate [].
  • One-pot synthesis: A one-pot synthesis approach was utilized to develop (1H, 3H) imidazo (4,5-b) pyridines as potential inhibitors of Lumazine synthase in M. tuberculosis [].
Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridines allows for diverse substitutions at various positions, leading to a wide range of analogues with different pharmacological profiles. Specific structural features, like the presence of a chiral center in 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines, contribute to their unique binding affinities []. X-ray crystallography studies have provided insights into the specific interactions between imidazo[4,5-c]pyridine derivatives and their target proteins, such as Hsp90 [] and Aurora kinases [].

Mechanism of Action
  • P2X7 receptor antagonism: Certain imidazo[4,5-c]pyridines act as antagonists of the P2X7 receptor, potentially useful for treating mood disorders and other conditions [, ].
  • Rho kinase inhibition: Aminofurazan-based imidazo[4,5-c]pyridines have shown potential as Rho kinase inhibitors, with possible applications in treating pulmonary hypertension [].
  • Hsp90 inhibition: Tricyclic imidazo[4,5-c]pyridines have demonstrated potent inhibition of Hsp90, a molecular chaperone involved in cancer cell growth and survival [].
  • Aurora kinase inhibition: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and potential targets for cancer therapy [].
Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridines can be modulated by introducing different substituents. Factors like solubility, lipophilicity, and metabolic stability are crucial for their pharmacological activity and bioavailability [, , ].

Applications
  • Drug discovery: The development of novel therapeutics for treating a wide range of diseases, including mood disorders [], pulmonary hypertension [], cancer [, ], and hypertension [, , ].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 antagonist. It exhibits an ED50 of 2.3 mg/kg in rats, displays high oral bioavailability, and shows low-moderate clearance in preclinical species. JNJ 54166060 also demonstrates acceptable safety margins in rats, with a predicted human dose of 120 mg QD. Furthermore, it possesses a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine with the target compound, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] It further incorporates a methyl substitution on the tetrahydropyridine ring and various aryl and heteroaryl substituents, which are key modifications explored in the development of P2X7 antagonists within this chemical series. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a P2X7 antagonist that demonstrates robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []
  • Relevance: While possessing a distinct [, , ]triazolo[4,5-c]pyridine core, Compound 29 shares structural similarities with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, particularly the presence of the tetrahydropyridine ring, the aryl ketone moiety, and the substituted pyrimidine ring. [] This highlights the exploration of structurally related heterocyclic scaffolds in the pursuit of P2X7 antagonists.

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Compound 35 is a P2X7 antagonist with robust P2X7 receptor occupancy (ED50 = 0.07 mg/kg in rats) and good solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders. []
  • Relevance: Similar to compound 29, Compound 35 also features the [, , ]triazolo[4,5-c]pyridine core, differing only in the substitution of the aryl ketone. [] This further emphasizes the relevance of this tricyclic scaffold as a structural analogue to 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in the context of P2X7 antagonism.

2-[4-(Pyridin-2-yl)phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline (L)

  • Compound Description: This compound acts as a bidentate ligand, coordinating with Cadmium (II) ions through its nitrogen atoms. []

4-(3H-Imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (1f)

  • Compound Description: This compound displayed a good fit within the active pocket of Lumazine synthase from M. tuberculosis in a docking study. []
  • Relevance: Although structurally distinct, 1f shares the imidazo[4,5-b]pyridine core with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This structural motif, found in various heterocyclic compounds, highlights its potential as a starting point for the development of therapeutic agents against tuberculosis.

4-(2-Methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (2b)

  • Compound Description: Compound 2b also demonstrated promising interactions with Lumazine synthase from M. tuberculosis in a docking study. []
  • Relevance: Similar to 1f, compound 2b contains the imidazo[4,5-b]pyridine core, emphasizing the significance of this structural motif for inhibiting Lumazine synthase. []

1-{3-H-Imidazo[4-5-c]pyridin-2-yl}-3,4-dihydro-2H-pyrido[2,1-a]isoindole-6-one (Compound 1)

  • Compound Description: Compound 1 is a tricyclic imidazo[4,5-c]pyridine derivative identified as a moderate inhibitor of Hsp82 (the yeast homologue of Hsp90) with an IC50 of 7.6 μM. []
  • Relevance: Compound 1 shares the imidazo[4,5-c]pyridine core with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This emphasizes the relevance of this core structure in the context of Hsp90 inhibition.
  • Compound Description: Compound 23a is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with a Ki value of 6 nM. Its interesting pharmacological profile and excellent tolerance led to its selection for further development. []
  • Relevance: Compound 23a and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine both belong to the class of imidazopyridines. [] The presence of similar substituents and their shared classification highlight their structural relationship and the potential of this chemical class for developing antagonists targeting various receptors.
  • Compound Description: UR-DEBa148 is a potent partial agonist of histamine H4 receptors (H4Rs), exhibiting pEC50 values of 9.9, 9.6, and 10.3 for human, mouse, and rat H4Rs, respectively. This compound also shows slight G-protein bias. []
  • Relevance: This compound shares the 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine core with the target compound, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] The presence of this shared structural motif underscores its significance in the context of H4R modulation.
  • Compound Description: UR-DEBa176 is a partial agonist of histamine H4 receptors (H4Rs) with pEC50 values of 8.7, 9.0, and 9.2 for human, mouse, and rat H4Rs, respectively. Its tritiated form ([3H]UR-DEBa176) serves as a useful radioligand for binding studies at H4Rs. []
  • Relevance: While not directly containing the imidazo[4,5-c]pyridine core, UR-DEBa176 is structurally related to UR-DEBa148, which does feature this motif. [] Both compounds target H4Rs, suggesting that exploring variations around this core structure could yield further insights into H4R pharmacology.

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of Losartan, an angiotensin AT1 receptor antagonist. It exhibits cardioprotective effects against myocardial ischemia-reperfusion injury, primarily through the stimulation of AT2 receptors and the activation of the kallikrein-kinin system. []
  • Relevance: While EXP3174 possesses an imidazole core instead of the imidazopyridine core found in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, both compounds are structurally related within the broader class of heterocyclic compounds. [] This relationship highlights the exploration of diverse heterocyclic scaffolds in targeting angiotensin receptors.

S-(+)-1-([4-(Dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid (PD123,319)

  • Compound Description: PD123,319 acts as a selective AT2 receptor antagonist. It abolishes the cardioprotective effect of Losartan against myocardial ischemia-reperfusion injury, suggesting the involvement of AT2 receptors in Losartan's protective mechanism. []
  • Relevance: This compound features a 4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine core, which is also present in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This structural similarity emphasizes the relevance of this core in developing compounds targeting angiotensin receptors.

2-Propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic Acid Disodium Salt (606A)

  • Compound Description: 606A is a novel AT1-receptor antagonist that exhibits potent hypotensive effects and demonstrates protective effects against cardiac hypertrophy, endothelial dysfunction, and renal impairment in spontaneously hypertensive rats. []
  • Relevance: Both 606A and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine share the central tetrahydroimidazo[4,5-c]pyridine structure. [] This shared motif highlights the importance of this specific structure in the design and development of angiotensin receptor antagonists.

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate Hydrochloride (TA-606)

  • Compound Description: TA-606 is a prodrug of 606A, a potent angiotensin II receptor antagonist. It effectively lowers blood pressure in hypertensive animal models and shows a longer duration of action compared to Losartan. TA-606 is rapidly converted to its active form, 606A, after oral administration. Unlike Losartan, TA-606 does not significantly affect normal blood pressure or induce orthostatic hypotension. [, ]
  • Relevance: Like 606A, TA-606 also contains the tetrahydroimidazo[4,5-c]pyridine core, emphasizing the significance of this structural motif in its angiotensin receptor antagonist activity. [, ] The structural similarities between TA-606, 606A, and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine underscore the importance of this core structure in designing effective antihypertensive agents.
  • Compound Description: CV-11974 acts as an angiotensin II type 1 (AT1) receptor antagonist. It effectively blocks the inhibitory effect of angiotensin II on cytokine-stimulated inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells. []
  • Relevance: Although CV-11974 features a benzimidazole core instead of the imidazopyridine core found in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, both compounds are structurally related. [] This relationship highlights the exploration of various heterocyclic structures, particularly those containing a fused nitrogen-containing ring system, for their potential in targeting angiotensin receptors.

Properties

CAS Number

887405-39-2

Product Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15)

InChI Key

QAGHLLMJFGLYIP-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.